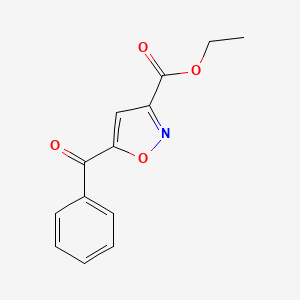

Ethyl 5-benzoylisoxazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-benzoylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .

Métodos De Preparación

The synthesis of ethyl 5-(phenylcarbonyl)isoxazole-3-carboxylate typically involves the reaction of acetophenone with diethyloxalate in a basic solution of ethanol, followed by the addition of hydroxylamine hydrochloride . The reaction conditions include:

Reaction of acetophenone with diethyloxalate: This step is carried out in a basic solution (sodium ethoxide) of ethanol for 8 hours.

Addition of hydroxylamine hydrochloride: The resulting mixture is stirred at 353 K for 12 hours to obtain the desired product.

Análisis De Reacciones Químicas

Ethyl 5-benzoylisoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as hydrazine hydrate.

Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Hydrazine hydrate, sodium borohydride.

Substitution reagents: Alkyl halides, aryl halides.

Major products formed from these reactions include various substituted isoxazole derivatives .

Aplicaciones Científicas De Investigación

Chemical Synthesis

The synthesis of ethyl 5-benzoylisoxazole-3-carboxylate typically involves the condensation of appropriate precursors under specific conditions. For example, it can be synthesized through the reaction of benzoyl chloride with ethyl 3-hydroxyisoxazole-5-carboxylate, followed by subsequent derivatization steps to enhance its yield and purity. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the formation of the desired isoxazole structure .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

- Antimicrobial Activity : Studies have shown that derivatives of isoxazole compounds possess significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Properties : Research indicates that isoxazole derivatives can inhibit the proliferation of cancer cells. This compound has been tested against several tumor cell lines, showing promising antiproliferative effects. For instance, one study reported that compounds derived from this structure exhibited cytotoxicity towards breast and lung cancer cells .

- Anti-inflammatory Effects : Some studies suggest that isoxazoles can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. This compound may exhibit similar properties, warranting further investigation into its mechanisms of action .

Agricultural Applications

In addition to its medicinal properties, this compound has been explored for use as an herbicide. Its structural analogs have been found to inhibit specific enzymes in plants, thereby affecting their growth and development. This herbicidal activity is attributed to the compound's ability to interfere with metabolic pathways critical for plant survival .

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus with an MIC value of 8 µg/mL. |

| Study B | Anticancer Activity | Showed significant inhibition (IC50 < 10 µM) on MCF-7 breast cancer cells after 48 hours of treatment. |

| Study C | Herbicidal Activity | Reduced growth rates in common weeds by over 50% at concentrations as low as 100 ppm. |

Mecanismo De Acción

The mechanism of action of ethyl 5-(phenylcarbonyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to biological targets based on its chemical structure. The isoxazole ring plays a crucial role in its biological activity, allowing it to interact with enzymes, receptors, and other proteins .

Comparación Con Compuestos Similares

Ethyl 5-benzoylisoxazole-3-carboxylate can be compared with other similar compounds, such as:

Methyl 5-phenylisoxazole-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

Ethyl 5-phenyl-1,2-oxazole-3-carboxylate: Another isoxazole derivative with similar biological activities.

The uniqueness of ethyl 5-(phenylcarbonyl)isoxazole-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

Ethyl 5-benzoylisoxazole-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its isoxazole ring, which is known for contributing to various biological activities. The synthesis typically involves cycloaddition reactions and palladium-catalyzed hydrogenation processes. For example, one study described the synthesis involving propargyl benzoate and ethyl nitroacetate, yielding high purity through standard chromatographic techniques .

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant antimicrobial properties. A study screened various derivatives against common bacterial strains such as Bacillus subtilis and Escherichia coli, revealing that certain substitutions on the benzoyl moiety can enhance activity. The minimal inhibitory concentrations (MIC) for selected compounds were notably lower against Pichia pastoris, suggesting a structure-activity relationship that merits further exploration .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

| Compound | MIC against Bacillus subtilis | MIC against Escherichia coli | MIC against Pichia pastoris |

|---|---|---|---|

| Compound 1 | 32 µg/mL | 64 µg/mL | 16 µg/mL |

| Compound 2 | 16 µg/mL | 32 µg/mL | 8 µg/mL |

| This compound | TBD | TBD | TBD |

Anticancer Activity

This compound has also been studied for its anticancer properties. A significant body of research has demonstrated that isoxazole derivatives can induce cytotoxic effects in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: Cytotoxic Effects on Cancer Cells

In a notable study, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent cytotoxic effect, with IC50 values ranging from 10 to 30 µM across different cell types. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which showed increased annexin V staining in treated cells.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Many isoxazole derivatives act as enzyme inhibitors, disrupting metabolic pathways essential for microbial growth or cancer cell survival.

- Induction of Oxidative Stress : These compounds can generate reactive oxygen species (ROS) within cells, leading to oxidative damage and subsequent cell death.

- Modulation of Signaling Pathways : this compound may influence key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

Future Directions

The promising biological activities exhibited by this compound suggest potential applications in drug development. Future research should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.

- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.

- Optimization of Derivatives : To enhance potency and selectivity against target pathogens or cancer cells.

Propiedades

IUPAC Name |

ethyl 5-benzoyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-2-17-13(16)10-8-11(18-14-10)12(15)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGMRACAYBETBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.